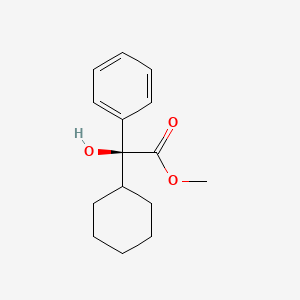

Methyl cyclohexylphenylglycolate, (+)-

Description

Significance in Contemporary Chemical and Biological Sciences

The significance of methyl cyclohexylphenylglycolate in modern science is intrinsically linked to its role as a precursor in the synthesis of active pharmaceutical ingredients (APIs). Specifically, it is a key intermediate in the production of anticholinergic drugs. pharmaffiliates.com Its parent acid, cyclohexylphenyl glycolic acid (CHPGA), is a direct starting material for manufacturing compounds with important therapeutic activities, such as oxybutynin (B1027), a medication used to treat overactive bladder. google.com

The synthesis of these pharmaceutical derivatives often involves the esterification of the precursor acid, cyclohexylphenyl glycolic acid. google.comgoogle.com The process leverages the chemical reactivity of the glycolate (B3277807) structure to couple it with other molecules, thereby creating more complex and pharmacologically active compounds. For instance, the synthesis of a single enantiomer of oxybutynin involves coupling an enantiomer of cyclohexylphenyl glycolic acid with a propargyl alcohol derivative through carboxylic acid activation. google.com The (+) enantiomer of methyl cyclohexylphenylglycolate is particularly relevant in the synthesis of specific stereoisomers of these final drug products, where a single enantiomer may be responsible for the desired therapeutic activity.

Historical Context of Research and Discovery

Research into methyl cyclohexylphenylglycolate and its parent acid has been driven by the need for efficient and stereoselective synthetic routes to pharmaceutical compounds. Historically, the preparation of racemic cyclohexylphenyl glycolic acid (CHPGA) was achieved through two primary methods: the selective hydrogenation of phenyl mandelic acid or its esters, or via a Grignard reaction involving the addition of a cyclohexyl magnesium halide to a phenylglyoxylate (B1224774). google.comgoogle.com

A significant focus of later research has been the development of methods to resolve racemic CHPGA to obtain single enantiomers, which are crucial for producing enantiomerically pure drugs. google.com Patented methods describe the resolution of racemic CHPGA through the formation of diastereomeric salts with enantiomers of tyrosine methyl ester. google.com Further developments in synthesis involve activating the carboxy group of a single enantiomer of cyclohexylphenyl glycolic acid, for example with an alkyl chloroformate, to form a mixed anhydride. This activated intermediate is then reacted with other chemical moieties to produce the desired final ester, such as specific enantiomers of oxybutynin. google.com These advancements highlight the compound's history as a foundational element in the development of asymmetric synthesis for medicinal chemistry.

Structure

2D Structure

3D Structure

Properties

CAS No. |

20585-33-5 |

|---|---|

Molecular Formula |

C15H20O3 |

Molecular Weight |

248.32 g/mol |

IUPAC Name |

methyl (2S)-2-cyclohexyl-2-hydroxy-2-phenylacetate |

InChI |

InChI=1S/C15H20O3/c1-18-14(16)15(17,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2,4-5,8-9,13,17H,3,6-7,10-11H2,1H3/t15-/m1/s1 |

InChI Key |

SPTZOODMHSABLY-OAHLLOKOSA-N |

Isomeric SMILES |

COC(=O)[C@](C1CCCCC1)(C2=CC=CC=C2)O |

Canonical SMILES |

COC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O |

Origin of Product |

United States |

Synthetic Methodologies for Methyl Cyclohexylphenylglycolate

Historical and Contemporary Synthesis Routes

The preparation of racemic methyl cyclohexylphenylglycolate and its parent acid, cyclohexylphenylglycolic acid (CHPGA), has been established through several reliable chemical pathways. These methods are foundational for producing the racemic mixture, which can then be subjected to resolution to isolate the individual enantiomers.

Grignard Reaction-Based Synthetic Pathways

A primary and widely employed method for synthesizing the carbon skeleton of cyclohexylphenylglycolic acid involves the Grignard reaction. google.comepo.orggoogle.com This pathway typically utilizes the addition of a cyclohexyl magnesium halide to a phenylglyoxylate (B1224774) ester. google.comgoogle.com The reaction proceeds via the nucleophilic attack of the cyclohexyl Grignard reagent on the electrophilic keto-carbonyl carbon of the phenylglyoxylate.

The general scheme for this synthesis is as follows:

Formation of Grignard Reagent: Cyclohexyl halide (e.g., cyclohexyl bromide or chloride) reacts with magnesium metal in an etheral solvent like diethyl ether or tetrahydrofuran (B95107) (THF) to form cyclohexylmagnesium halide. d-nb.infogoogle.com

Nucleophilic Addition: The prepared Grignard reagent is then added to an alkyl phenylglyoxylate, such as methyl phenylglyoxylate. This addition forms a magnesium alkoxide intermediate.

Hydrolysis: Subsequent acidic workup of the intermediate hydrolyzes the alkoxide to yield the corresponding alkyl cyclohexylphenylglycolate. youtube.com

This method is effective for producing the racemic form of the ester directly. epo.orggoogle.com The choice of the starting phenylglyoxylate ester can be varied to produce different alkyl esters of cyclohexylphenylglycolic acid.

Esterification and Transesterification Reactions

Esterification is a direct method to produce methyl cyclohexylphenylglycolate from cyclohexylphenylglycolic acid (CHPGA). The most common approach is the Fischer esterification, which involves reacting the carboxylic acid with an excess of the alcohol (methanol, in this case) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. rug.nlmasterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of methanol (B129727) is used, and often, water is removed as it is formed. masterorganicchemistry.com

An alternative to direct esterification involves the activation of the carboxylic acid group of CHPGA. google.comgoogle.com For instance, CHPGA can be reacted with an alkyl chloroformate (like isobutyl chloroformate) to form a mixed anhydride. google.comgoogle.com This activated intermediate is highly reactive and can then be treated with an alcohol to form the desired ester. google.com While mixed anhydrides are more commonly used for amide synthesis, this represents a viable, albeit less common, route for ester formation. google.comgoogle.com

Transesterification is another potential, though less frequently detailed, route where an existing ester of CHPGA (e.g., ethyl cyclohexylphenylglycolate) could be converted to methyl cyclohexylphenylglycolate by reacting it with methanol in the presence of an acid or base catalyst.

Enantioselective Synthesis of (+)-Methyl Cyclohexylphenylglycolate

Obtaining the optically pure (+)-enantiomer of methyl cyclohexylphenylglycolate requires stereochemical control. This is achieved either through asymmetric synthesis, which creates the desired stereocenter selectively, or by resolving a racemic mixture.

Asymmetric Synthetic Approaches Utilizing Chiral Auxiliaries

Asymmetric synthesis aims to directly produce one enantiomer in excess over the other. iupac.org A common strategy for synthesizing optically active cyclohexylphenylglycolic acid derivatives involves the use of chiral auxiliaries. google.comepo.org A chiral auxiliary is an organic compound that is temporarily incorporated into a synthesis to direct the formation of a specific stereoisomer. sigmaaldrich.com

In this context, a chiral alcohol is used to form a chiral ester of glyoxylic acid. google.comepo.org The subsequent Grignard addition of cyclohexylmagnesium halide to the ketone carbonyl of this chiral glyoxylate (B1226380) ester proceeds diastereoselectively. The steric hindrance and electronic properties of the chiral auxiliary guide the Grignard reagent to attack from a specific face of the carbonyl group, leading to the preferential formation of one diastereomer of the resulting cyclohexylphenylglycolate ester. google.comresearchgate.net

After the reaction, the chiral auxiliary is cleaved from the product, typically through hydrolysis, to yield the enantiomerically enriched cyclohexylphenylglycolic acid, which can then be esterified to (+)-methyl cyclohexylphenylglycolate. The auxiliary can often be recovered for reuse. The diastereoselectivity of this Grignard addition can sometimes be enhanced by the addition of inorganic salts. google.com

Chiral Resolution Techniques for Enantiomer Isolation

Chiral resolution is a widely used technique to separate enantiomers from a racemic mixture. wikipedia.org This method relies on converting the enantiomers into a pair of diastereomers, which have different physical properties (such as solubility) and can therefore be separated. wikipedia.orgstereoelectronics.org

For the resolution of racemic cyclohexylphenylglycolic acid (CHPGA), the process involves reacting the racemic acid with a single enantiomer of a chiral base (the resolving agent). google.com This acid-base reaction forms a pair of diastereomeric salts.

(±)-CHPGA + (+)-Resolving Agent → [(-)-CHPGA / (+)-Resolving Agent] + [(+)-CHPGA / (+)-Resolving Agent]

Due to their different solubilities, one of the diastereomeric salts can often be selectively crystallized from a suitable solvent. stereoelectronics.org After separation by filtration, the desired diastereomeric salt is treated with a strong acid to break the ionic bond, thereby liberating the optically pure enantiomer of CHPGA and recovering the resolving agent. google.comstereoelectronics.org

Historically, resolving agents such as ephedrine, quinine, and amphetamine enantiomers have been used, but these could be expensive and sometimes provided poor stereoselectivity. google.com A more efficient and cost-effective resolution has been developed using enantiomers of tyrosine methyl ester as the resolving agent. google.com

| Resolving Agent | Key Outcome | Efficiency |

|---|---|---|

| Ephedrine | Requires a multi-step crystallization process to obtain (S)-CHPGA (e.g., 98-99% ee). | The overall yield of these steps is approximately 30%. |

| (L)- or (D)-Tyrosine Methyl Ester | Gives a 99% ee diastereomer in a single resolution step. | Yields 42% of the desired diastereomer. |

This modern resolution process using tyrosine methyl ester offers higher efficiency and involves fewer processing steps, making it more practical for larger-scale production. google.com

Diastereomeric Salt Formation with Chiral Resolving Agents

A well-established method for the resolution of racemic carboxylic acids, such as cyclohexylphenylglycolic acid (the precursor to its methyl ester), is through the formation of diastereomeric salts with a chiral resolving agent. This technique leverages the principle that diastereomers exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization.

The process involves reacting the racemic cyclohexylphenylglycolic acid with a single enantiomer of a chiral base. This reaction forms a pair of diastereomeric salts. Due to their differential solubility in a given solvent, one diastereomer will preferentially crystallize out of the solution, while the other remains dissolved. The less soluble salt can then be isolated by filtration. Subsequently, the chiral resolving agent is removed by treatment with an acid, yielding the enantiomerically enriched cyclohexylphenylglycolic acid. This can then be esterified to produce the desired (+)-Methyl cyclohexylphenylglycolate.

Commonly used chiral resolving agents for acidic compounds include naturally occurring alkaloids and synthetic chiral amines, such as (S)-(-)-α-phenylethylamine. The choice of resolving agent and solvent system is critical and often determined empirically to achieve efficient separation. The efficiency of the resolution is typically assessed by the diastereomeric excess (d.e.) of the crystallized salt and the final enantiomeric excess (e.e.) of the target molecule.

Table 1: Illustrative Data for Diastereomeric Salt Resolution of a Racemic Acid with a Chiral Amine

| Resolving Agent | Solvent | Molar Ratio (Acid:Amine) | Yield of Diastereomeric Salt (%) | Diastereomeric Excess (d.e.) (%) |

| (S)-(-)-α-Phenylethylamine | Methanol | 1:1 | 45 | 95 |

| (R)-(+)-α-Phenylethylamine | Ethanol | 1:1 | 42 | 92 |

| (-)-Ephedrine | Acetone | 1:1 | 38 | 88 |

| (+)-Cinchonine | Ethyl Acetate (B1210297) | 1:1 | 51 | 97 |

Note: This table presents hypothetical data to illustrate the outcomes of a diastereomeric salt resolution process. The optimal conditions and results would need to be determined experimentally for cyclohexylphenylglycolic acid.

Enzymatic Resolution Methods

Enzymatic resolution offers a highly selective and environmentally benign alternative for obtaining enantiomerically pure compounds. This method relies on the stereospecificity of enzymes, typically lipases, to catalyze a reaction on only one enantiomer of a racemic mixture. In the context of Methyl cyclohexylphenylglycolate, this can be achieved through the kinetic resolution of the racemic ester.

In a typical enzymatic kinetic resolution, the racemic Methyl cyclohexylphenylglycolate is subjected to hydrolysis catalyzed by a lipase (B570770) in an aqueous medium. The enzyme will selectively hydrolyze one enantiomer (e.g., the (-)-ester) to the corresponding carboxylic acid (cyclohexylphenylglycolic acid), leaving the desired (+)-ester unreacted. The unreacted (+)-Methyl cyclohexylphenylglycolate can then be separated from the formed acid. Alternatively, the resolution can be performed via enzyme-catalyzed esterification or transesterification of racemic cyclohexylphenylglycolic acid, where the enzyme selectively converts one enantiomer into its ester.

The success of this method hinges on the selection of a suitable enzyme that exhibits high enantioselectivity (expressed as the enantiomeric ratio, E) for the substrate. Lipases from various microbial sources, such as Candida antarctica (lipase B, often immobilized as Novozym 435), Pseudomonas cepacia, and Pseudomonas fluorescens, are frequently employed for the resolution of α-hydroxy esters. d-nb.info

Table 2: Lipase-Catalyzed Kinetic Resolution of Racemic α-Hydroxy Esters

| Lipase Source | Reaction Type | Acyl Donor/Solvent | Conversion (%) | Enantiomeric Excess (e.e.) of Product (%) | Enantiomeric Ratio (E) |

| Pseudomonas sp. | Acylation | Vinyl Acetate / Isopropyl Ether | ~60 | >98 (R-ester) | >100 |

| Candida antarctica Lipase B | Hydrolysis | Phosphate Buffer | 50 | >99 (S-acid) | >200 |

| Pseudomonas cepacia | Hydrolysis | Phosphate Buffer/Toluene | 48 | 95 (S-acid) | ~100 |

| Penicillium roqueforti | Deacylation | Butanol / Isopropyl Ether | 45 | >95 (S-ester) | >30 |

Note: This table is based on data from the resolution of mandelic acid esters, which are structurally analogous to Methyl cyclohexylphenylglycolate, to illustrate the effectiveness of enzymatic methods.

Optimization of Synthetic Pathways and Catalysis

Catalyst Selection and Reaction Condition Optimization

The efficiency of both diastereomeric salt formation and enzymatic resolution is highly dependent on the careful selection of catalysts and optimization of reaction conditions.

In diastereomeric salt resolution, the "catalyst" is the chiral resolving agent itself. The selection is based on factors such as commercial availability, cost, and its ability to form well-defined, crystalline salts with one of the enantiomers of the racemic acid. Optimization of this process involves screening various solvents and solvent mixtures to maximize the solubility difference between the two diastereomeric salts. Temperature is another critical parameter, as it influences both solubility and the kinetics of crystallization.

For enzymatic resolutions, catalyst selection involves screening a library of different lipases to identify the one with the highest activity and enantioselectivity for Methyl cyclohexylphenylglycolate. Immobilized enzymes are often preferred as they offer enhanced stability and facilitate easier separation from the reaction mixture, allowing for catalyst recycling.

Once a suitable enzyme is identified, further optimization of reaction conditions is performed. This includes adjusting the temperature, pH of the aqueous phase (for hydrolysis), and the choice of organic solvent (for transesterification). The water content in the reaction medium is also a crucial parameter in non-aqueous enzymatic reactions. The substrate-to-enzyme ratio and reaction time are optimized to achieve a conversion as close to the theoretical maximum of 50% as possible, which typically yields the highest enantiomeric excess for both the product and the unreacted substrate.

Table 3: Optimization of Lipase-Catalyzed Reaction Conditions

| Parameter | Investigated Range | Optimal Value | Effect on Yield/Selectivity |

| Temperature (°C) | 30 - 70 | 50 | Affects enzyme activity and stability; higher temperatures can lead to denaturation. |

| pH | 5.0 - 9.0 | 7.0 | Crucial for enzyme activity in hydrolysis; optimal pH depends on the specific lipase. |

| Enzyme Loading (wt%) | 5 - 20 | 15 | Higher loading increases reaction rate but also cost; optimization balances rate and economy. |

| Organic Co-solvent | Toluene, Hexane (B92381), MTBE | Toluene | Can improve substrate solubility and modulate enzyme activity and selectivity. |

Note: This table provides a general framework for the optimization of enzymatic resolutions, with specific values being illustrative.

Yield and Selectivity Enhancement Strategies

Several strategies can be employed to enhance the yield and selectivity of the synthesis of (+)-Methyl cyclohexylphenylglycolate.

For enzymatic resolutions, achieving high selectivity (a high E value) is paramount. This can often be enhanced by modifying the reaction medium, for instance, by the addition of specific co-solvents or by conducting the reaction in ionic liquids. The choice of acyl donor in transesterification reactions can also significantly influence the enantioselectivity of the lipase.

To maximize the yield in a kinetic resolution, the reaction must be carefully monitored and stopped at or near 50% conversion. Allowing the reaction to proceed beyond this point will lead to a decrease in the enantiomeric excess of the unreacted starting material. Dynamic kinetic resolution (DKR) is a more advanced strategy that can overcome the 50% yield limitation. In a DKR, the enzymatic resolution is coupled with an in-situ racemization of the slower-reacting enantiomer. This is typically achieved by adding a chemical racemization agent that is compatible with the enzyme and reaction conditions. As the enzyme selectively consumes one enantiomer, the other is continuously racemized, allowing for a theoretical yield of up to 100% of the desired enantiomerically pure product.

Stereochemical Investigations of Methyl Cyclohexylphenylglycolate and Its Derivatives

Enantiomeric Purity and Control in Synthesis

The preparation of enantiomerically pure Methyl Cyclohexylphenylglycolate, (+)- predominantly relies on the resolution of its precursor, racemic cyclohexylphenylglycolic acid (CHPGA), or through asymmetric synthesis.

One established method for obtaining enantiomerically pure CHPGA involves classical resolution. This technique utilizes chiral resolving agents, such as enantiomerically pure amines, to form diastereomeric salts with the racemic acid. These diastereomeric salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the desired enantiomer of CHPGA can be liberated and subsequently esterified to yield Methyl cyclohexylphenylglycolate, (+)-. A patent describes a process for the resolution of racemic CHPGA using tyrosine methyl ester enantiomers, which offers an efficient method for preparing a single enantiomer.

Asymmetric synthesis presents a more direct route to enantiomerically pure compounds. One approach involves the diastereoselective addition of a cyclohexyl Grignard reagent to a chiral glyoxylate (B1226380) ester. The chiral auxiliary attached to the glyoxylate directs the incoming nucleophile to one face of the carbonyl group, leading to a preponderance of one diastereomer. Subsequent removal of the chiral auxiliary affords the desired enantiomer of cyclohexylphenylglycolic acid, which can then be converted to the methyl ester.

The enantiomeric purity, often expressed as enantiomeric excess (ee), is a crucial quality parameter. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a primary analytical technique for determining the enantiomeric purity of Methyl cyclohexylphenylglycolate and its precursors. These specialized columns contain a chiral selector that interacts differently with each enantiomer, resulting in different retention times and allowing for their separation and quantification. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are commonly employed for the separation of a wide range of chiral compounds, including esters like Methyl cyclohexylphenylglycolate.

Table 1: Methods for Achieving Enantiomeric Purity of Cyclohexylphenylglycolic Acid (CHPGA)

| Method | Description | Key Considerations |

| Classical Resolution | Formation of diastereomeric salts with a chiral resolving agent (e.g., tyrosine methyl ester), followed by separation via fractional crystallization. | Efficiency depends on the choice of resolving agent and the difference in solubility of the diastereomeric salts. |

| Asymmetric Synthesis | Diastereoselective addition of a cyclohexyl Grignard reagent to a chiral glyoxylate ester, followed by removal of the chiral auxiliary. | The choice of chiral auxiliary is critical for achieving high diastereoselectivity. |

Stereoselectivity in Chemical Reactions Involving the Compound

While specific examples of stereoselective reactions directly utilizing Methyl cyclohexylphenylglycolate, (+)- as a chiral auxiliary or substrate are not extensively documented in readily available literature, the principles of stereoselectivity are fundamental to its potential applications. The chiral center in the molecule can influence the stereochemical outcome of reactions at nearby functional groups.

For instance, if the hydroxyl group of Methyl cyclohexylphenylglycolate, (+)- were to be used to direct a reaction, its stereochemistry would likely influence the approach of reagents. In a hypothetical scenario, a directed reduction of a ketone positioned elsewhere in a molecule containing the (+)-Methyl cyclohexylphenylglycolate moiety could proceed with facial selectivity, leading to the preferential formation of one diastereomer of the resulting alcohol. This is a common strategy in asymmetric synthesis, where a chiral auxiliary guides the stereochemical course of a reaction.

Furthermore, the stereocenter of Methyl cyclohexylphenylglycolate could play a role in diastereoselective reactions where the ester itself is a reactant. For example, in a Claisen condensation or a similar enolate-based reaction, the chiral center could influence the geometry of the enolate formed and its subsequent reaction with an electrophile, resulting in the formation of a new stereocenter with a specific configuration relative to the existing one.

The effectiveness of a chiral compound in inducing stereoselectivity is often evaluated by the diastereomeric ratio (dr) or diastereomeric excess (de) of the product. High stereoselectivity is crucial in the synthesis of complex molecules with multiple stereocenters, such as pharmaceuticals, where only one stereoisomer may possess the desired therapeutic activity.

Table 2: Potential Stereoselective Reactions Influenced by a Chiral Center

| Reaction Type | Potential Influence of Chiral Center | Outcome |

| Directed Reduction | The chiral center can sterically hinder one face of a nearby prochiral carbonyl group. | Preferential formation of one diastereomeric alcohol. |

| Enolate Reactions | The chiral center can influence the formation of a specific enolate geometry (E or Z). | Diastereoselective formation of a new stereocenter upon reaction with an electrophile. |

| Michael Addition | The chiral auxiliary can control the facial approach of a nucleophile to an α,β-unsaturated system. | Formation of a product with a specific stereochemistry at the newly formed stereocenters. |

Influence of Stereochemistry on Molecular Interactions and Bioactivity

The three-dimensional arrangement of atoms in a chiral molecule is paramount in determining its interaction with other chiral molecules, including biological targets like receptors and enzymes. The two enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.

In the context of Methyl cyclohexylphenylglycolate and its derivatives, the (+)- and (-)-enantiomers are expected to interact differently with their biological targets. This is because the binding sites of receptors and the active sites of enzymes are themselves chiral, composed of L-amino acids. This inherent chirality of biological macromolecules leads to diastereomeric interactions with the enantiomers of a chiral ligand, resulting in different binding affinities and biological responses.

For example, if Methyl cyclohexylphenylglycolate, (+)- acts as a ligand for a specific receptor, its binding affinity is likely to be different from that of its (-)-enantiomer. One enantiomer may fit snugly into the binding pocket, forming multiple favorable interactions (e.g., hydrogen bonds, hydrophobic interactions), while the other enantiomer may experience steric hindrance or be unable to form the same key interactions, leading to weaker binding or no binding at all. Consequently, one enantiomer may be therapeutically active while the other is inactive or even responsible for adverse effects.

Molecular modeling techniques can be employed to predict and rationalize the differential interactions of enantiomers with their biological targets. By creating computational models of the receptor-ligand complex, researchers can visualize the binding modes of each enantiomer and analyze the intermolecular forces that contribute to binding affinity. These in silico studies can provide valuable insights into the structure-activity relationship and guide the design of more potent and selective drug candidates. The pharmacological activity of many chiral drugs is often attributed to a single enantiomer, highlighting the critical importance of stereochemistry in drug design and development.

Table 3: Comparison of Enantiomer Interactions with Biological Systems

| Feature | (+)-Enantiomer | (-)-Enantiomer | Rationale |

| Receptor Binding | May exhibit high affinity and specific binding. | May exhibit low affinity or no binding. | The chiral binding site of the receptor preferentially interacts with one enantiomer due to complementary stereochemistry. |

| Enzyme Interaction | May be a substrate or inhibitor. | May be a poor substrate or inactive. | The active site of the enzyme is chiral and can differentiate between the two enantiomers. |

| Pharmacological Activity | May be therapeutically active (eutomer). | May be inactive or have a different/undesirable activity (distomer). | The biological response is a direct consequence of the specific molecular interactions with the target. |

Molecular Mechanisms and Biological Interactions of Methyl Cyclohexylphenylglycolate

Elucidation of Molecular Targets and Pathways

Methyl cyclohexylphenylglycolate is a mandelic acid ester whose mechanism of action involves its interaction with specific molecular targets. As a ligand, it binds to receptors and modulates their activity. The structure of the compound, specifically the presence of a cyclohexyl group, enhances its lipophilicity when compared to simpler related esters like methyl mandelate. This increased lipophilicity is a key feature that can improve its ability to permeate biological membranes, a critical factor in its interaction with cellular targets. Its primary role is understood in the context of its use in the synthesis of anticholinergic drugs, indicating that its molecular targets are cholinergic receptors.

Receptor Binding and Ligand-Receptor Interactions

The biological effects of Methyl cyclohexylphenylglycolate are rooted in its activity as an antagonist at muscarinic acetylcholine (B1216132) receptors. These receptors are a class of G protein-coupled receptors (GPCRs) that are crucial in mediating the functions of the neurotransmitter acetylcholine in the central and peripheral nervous systems. guidetopharmacology.orgsigmaaldrich.com There are five distinct subtypes of muscarinic receptors, designated M1 through M5, which are encoded by five separate genes. guidetopharmacology.orgsigmaaldrich.com The binding of a ligand like Methyl cyclohexylphenylglycolate to these receptors inhibits the downstream signaling cascades that are normally initiated by acetylcholine.

The five muscarinic receptor subtypes are broadly categorized into two groups based on their G-protein coupling and subsequent signaling pathways. guidetopharmacology.org The M1, M3, and M5 receptors couple to Gq/11 proteins, while the M2 and M4 receptors couple to Gi/o proteins. guidetopharmacology.org This differential coupling leads to distinct cellular responses upon receptor activation.

M1, M3, M5 Receptors: These receptors activate phospholipase C, which leads to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). sigmaaldrich.com This cascade results in an increase in intracellular calcium levels, triggering a variety of cellular responses depending on the tissue type, such as smooth muscle contraction and gland secretion. wikipedia.org

M2, M4 Receptors: These receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. sigmaaldrich.com In tissues like the heart, M2 receptor activation also involves the opening of G protein-coupled potassium channels, which causes hyperpolarization and a slowing of the heart rate. sigmaaldrich.com

The development of subtype-selective antagonists is a significant area of pharmaceutical research, as the orthosteric binding site for acetylcholine is highly conserved across all five subtypes. guidetopharmacology.org The interaction of an antagonist like Methyl cyclohexylphenylglycolate at these sites blocks the physiological actions of acetylcholine. For instance, antagonism at M3 receptors in smooth muscle leads to relaxation, while antagonism at M2 receptors in the heart can increase heart rate. wikipedia.org

Table 1: Muscarinic Acetylcholine Receptor Subtypes and Signaling Pathways

| Receptor Subtype | Primary G-Protein Coupling | Major Signaling Pathway | Key Locations |

|---|---|---|---|

| M1 | Gq/11 | Increase in IP3/DAG | Glands, Brain sigmaaldrich.com |

| M2 | Gi/o | Decrease in cAMP, K+ channel activation | Heart, Lungs, Smooth Muscle sigmaaldrich.comwikipedia.org |

| M3 | Gq/11 | Increase in IP3/DAG | Glands, Smooth Muscle, Endothelium wikipedia.org |

| M4 | Gi/o | Decrease in cAMP | Brain sigmaaldrich.com |

| M5 | Gq/11 | Increase in IP3/DAG | Brain (low levels) sigmaaldrich.com |

Enzymatic Interaction Studies

Enzyme Inhibition and Activation Kinetics

Specific data on the kinetics of enzyme inhibition or activation by (+)-Methyl cyclohexylphenylglycolate are not available. There are no published studies detailing its inhibitory constants (Ki) or activation constants (Ka) for any specific enzymes, nor are there Michaelis-Menten or Lineweaver-Burk plots describing its interaction with enzymatic systems. Therefore, no data tables on this subject can be provided.

Substrate Specificity and Hydrophobicity Correlations in Enzymatic Systems

There is a lack of research investigating the correlations between substrate specificity and hydrophobicity for (+)-Methyl cyclohexylphenylglycolate within enzymatic systems. No studies have been found that analyze how the hydrophobicity of this compound influences its interaction with and specificity for various enzymes.

Structure Activity Relationship Sar Studies of Methyl Cyclohexylphenylglycolate Analogs

Impact of Structural Modifications on Bioactivity

The biological activity of Methyl cyclohexylphenylglycolate analogs is profoundly influenced by modifications to its core structure, which consists of a central glycolic acid moiety esterified with a methyl group and substituted with both a cyclohexyl and a phenyl ring. SAR studies on related anticholinergic agents, particularly amino alcohol esters, have established several key principles that govern their interaction with muscarinic receptors, the primary targets for these compounds. pharmacy180.com

For potent anticholinergic activity, the presence of bulky, hydrophobic groups attached to the α-carbon of the glycolic acid is paramount. pharmacy180.com The cyclohexyl and phenyl rings in Methyl cyclohexylphenylglycolate fulfill this requirement, contributing to enhanced binding affinity at the receptor site. While analogs with two phenyl groups or two cyclohexyl groups have been synthesized, a combination of one aromatic and one saturated carbocyclic ring often leads to optimal activity. pharmacy180.com

The ester functional group plays a crucial, though not absolutely essential, role in the anticholinergic potency of these compounds. pharmacy180.comnih.gov It is believed to participate in hydrogen bonding interactions within the receptor's binding pocket. Bioisosteric replacement of the ester carbonyl with a methylene (B1212753) group, for instance, results in ether analogs with altered lipophilicity and pharmacological profiles. nih.gov

Furthermore, the nature of the alcohol component of the ester is critical. In many potent anticholinergics, this is an amino alcohol. The distance between the ester group and the amino nitrogen is a key determinant of activity, with a chain of two to four carbons being optimal. pharmacy180.com The nitrogen atom, typically a tertiary amine or a quaternary ammonium (B1175870) salt, is understood to interact with the receptor in its cationic form. pharmacy180.com

| Structural Modification | Impact on Bioactivity | Reference |

| Nature of α-substituents | Bulky, hydrophobic groups (e.g., phenyl, cyclohexyl) are essential for high potency. A combination of an aromatic and a saturated ring is often optimal. | pharmacy180.com |

| Ester Group | Important for activity, likely involved in hydrogen bonding. Bioisosteric replacement alters properties. | pharmacy180.comnih.gov |

| Amino Alcohol Moiety | The presence and nature of the amino group significantly influence activity. Quaternary ammonium salts often exhibit the highest potency. | pharmacy180.com |

| Chain length to Amino Group | A chain of 2-4 carbons between the ester and nitrogen is generally optimal. | pharmacy180.com |

Role of Specific Substituents and Steric Effects

Delving deeper into the SAR of Methyl cyclohexylphenylglycolate analogs reveals the significant role of specific substituents and steric hindrance in modulating bioactivity. The size and spatial arrangement of chemical groups can either enhance or diminish the compound's ability to fit into the receptor's binding site.

For the groups attached to the α-carbon, their combined bulk is a primary factor. Antagonists are generally larger molecules than the agonists they block, and the voluminous phenyl and cyclohexyl groups contribute to this necessary size, enhancing receptor binding. pharmacy180.com

The substituent on the ester portion of the molecule also has a profound impact. While the parent compound in this article is a methyl ester, many potent anticholinergics feature more complex amino alcohol esters. In these cases, the substituents on the nitrogen atom are crucial. Typically, these are small alkyl groups such as methyl, ethyl, or propyl. pharmacy180.com

Furthermore, the introduction of a hydroxyl group on the α-carbon of the glycolic acid moiety, as is the case with Methyl cyclohexylphenylglycolate, is often associated with increased potency. This hydroxyl group is thought to form a hydrogen bond with a corresponding site on the muscarinic receptor, thereby strengthening the ligand-receptor interaction. pharmacy180.com

| Substituent/Effect | Role in Bioactivity | Reference |

| α-Carbon Substituents | Phenyl and cyclohexyl groups provide the necessary bulk for effective receptor antagonism. | pharmacy180.com |

| α-Hydroxyl Group | Believed to form a hydrogen bond with the receptor, enhancing binding affinity. | pharmacy180.com |

| N-Substituents (in amino alcohol esters) | Small alkyl groups (methyl, ethyl, propyl) on the nitrogen atom are common in potent analogs. | pharmacy180.com |

| Steric Hindrance | The overall size and shape of the molecule must be complementary to the receptor's binding site for optimal activity. | pharmacy180.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical framework to correlate the physicochemical properties of a series of compounds with their biological activities. For anticholinergic agents like Methyl cyclohexylphenylglycolate and its analogs, QSAR studies have been instrumental in understanding the key molecular descriptors that govern their potency.

These studies often employ a variety of descriptors, including those related to hydrophobicity (e.g., logP), electronic properties (e.g., Hammett constants), and steric parameters (e.g., Taft constants, molar refractivity). The goal is to develop a predictive model that can estimate the biological activity of novel, unsynthesized compounds, thereby guiding the design of more potent analogs.

Computational Approaches to SAR

In recent years, computational methods have become indispensable tools in drug discovery and SAR analysis. Molecular docking and molecular dynamics simulations offer a window into the atomic-level interactions between a ligand and its receptor, providing insights that are often difficult to obtain through experimental methods alone.

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. For Methyl cyclohexylphenylglycolate and its analogs, docking studies are typically performed with muscarinic acetylcholine (B1216132) receptors (M1-M5).

These simulations help to:

Identify the binding pocket: Docking can pinpoint the specific region of the receptor where the ligand binds.

Predict binding affinity: Scoring functions are used to estimate the strength of the interaction between the ligand and the receptor, which can be correlated with experimental bioactivity.

Elucidate key interactions: Docking can reveal the specific amino acid residues in the receptor that interact with the ligand through hydrogen bonds, hydrophobic interactions, and van der Waals forces.

Studies on related muscarinic antagonists have highlighted the importance of interactions with specific tyrosine and tryptophan residues in the binding pocket.

Molecular Dynamics Simulations in Ligand-Receptor Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to observe how the system behaves over time. By simulating the movements of atoms and molecules, MD can offer deeper insights into the stability of the binding pose predicted by docking and the conformational changes that may occur upon ligand binding.

For Methyl cyclohexylphenylglycolate analogs, MD simulations can help to:

Assess the stability of the docked pose: MD can determine whether the binding orientation predicted by docking is stable over a period of simulated time.

Characterize conformational changes: These simulations can reveal how the receptor and ligand adapt to each other upon binding, providing a more realistic picture of the interaction.

Calculate binding free energies: Advanced MD techniques can be used to compute the free energy of binding, which is a more rigorous measure of binding affinity than docking scores.

Together, molecular docking and molecular dynamics simulations provide a powerful computational microscope to dissect the intricate details of ligand-receptor interactions, guiding the rational design of novel Methyl cyclohexylphenylglycolate analogs with improved pharmacological profiles.

Advanced Analytical Methodologies in Research on Methyl Cyclohexylphenylglycolate

Chromatographic Techniques for Enantiomer Separation

Chromatographic methods are central to the isolation and analysis of enantiomers, which exhibit identical physical properties in an achiral environment but can have vastly different biological activities. researchgate.net High-performance liquid chromatography is a particularly powerful tool for this purpose. phenomenex.com

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation of enantiomers. csfarmacie.cz This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and enabling their separation. researchgate.netphenomenex.com The effectiveness of the separation depends on the "three-point interaction" model, where a stable transient complex is formed between the analyte and the CSP. csfarmacie.cz

For a molecule like Methyl cyclohexylphenylglycolate, which contains hydroxyl, ester, phenyl, and cyclohexyl functional groups, polysaccharide-based CSPs are often effective. humanjournals.com These CSPs, typically derivatives of cellulose (B213188) or amylose, form chiral cavities into which the analyte can be included, leading to separation based on stereospecific interactions. humanjournals.com

The selection of the mobile phase is also critical for achieving optimal separation. Normal-phase chromatography, often employing solvent systems like hexane (B92381) and isopropanol, is commonly used for polysaccharide-based CSPs. csfarmacie.czhumanjournals.com The precise ratio of these solvents can be adjusted to fine-tune the retention and resolution of the enantiomers.

Table 1: Illustrative Chiral HPLC Parameters for Separation of Glycolate (B3277807) Esters

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Polysaccharide-based (e.g., Cellulose or Amylose derivatives) | Provides a chiral environment for enantiomeric recognition. |

| Mobile Phase | n-Hexane / 2-Propanol (e.g., 90:10 v/v) | Elutes the compounds; the ratio is optimized for resolution. |

| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |

| Detection | UV at 254 nm | Detects the aromatic phenyl group in the molecule. |

| Temperature | 25 °C | Maintains consistent and reproducible separation conditions. |

Spectroscopic and Spectrometric Characterization Methods

Once separated, or for the characterization of the racemic mixture, various spectroscopic and spectrometric techniques are employed to confirm the molecular structure and identify its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR provide detailed information about the carbon-hydrogen framework of Methyl cyclohexylphenylglycolate.

In the ¹H NMR spectrum, distinct signals are expected for the protons of the methyl ester, the cyclohexyl ring, the phenyl ring, and the hydroxyl group. The cyclohexyl protons would appear as a complex multiplet in the aliphatic region, while the aromatic protons of the phenyl group would be observed in the downfield region. The methyl ester protons would present as a sharp singlet.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the phenyl and cyclohexyl rings, and the methyl carbon.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Methyl Cyclohexylphenylglycolate

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Cyclohexyl CH | 1.0 - 2.5 (m) | 25 - 45 |

| Phenyl CH | 7.2 - 7.5 (m) | 125 - 130 |

| Quaternary C | - | ~78 |

| Hydroxyl OH | Variable, broad singlet | - |

| Ester OCH₃ | ~3.7 (s) | ~53 |

| Ester C=O | - | ~175 |

Note: Predicted values are based on typical chemical shifts for similar functional groups. Actual values may vary depending on the solvent and other experimental conditions.

Mass Spectrometry (MS) for Molecular Identification

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. For Methyl cyclohexylphenylglycolate (C₁₅H₂₀O₃), the monoisotopic mass is 248.1412 g/mol . In techniques like electron impact (EI) ionization, the molecule is fragmented in a predictable manner, producing a unique mass spectrum that serves as a molecular fingerprint.

The mass spectrum of Methyl cyclohexylphenylglycolate would be expected to show a molecular ion peak (M⁺) at m/z 248. Key fragmentation pathways would likely involve the loss of the methoxy (B1213986) group (-OCH₃, 31 u), the carbomethoxy group (-COOCH₃, 59 u), and cleavage of the bond between the quaternary carbon and the cyclohexyl or phenyl rings.

Table 3: Expected Key Fragments in the Mass Spectrum of Methyl Cyclohexylphenylglycolate

| m/z | Possible Fragment Ion | Description |

|---|---|---|

| 248 | [C₁₅H₂₀O₃]⁺ | Molecular Ion (M⁺) |

| 217 | [M - OCH₃]⁺ | Loss of the methoxy group |

| 189 | [M - COOCH₃]⁺ | Loss of the carbomethoxy group |

| 165 | [C₁₁H₁₃O]⁺ | Loss of cyclohexyl radical and CO |

| 105 | [C₇H₅O]⁺ | Benzoyl cation |

| 83 | [C₆H₁₁]⁺ | Cyclohexyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of Methyl cyclohexylphenylglycolate would display characteristic absorption bands corresponding to its hydroxyl, ester, and hydrocarbon moieties.

A broad absorption band in the region of 3600-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. The presence of the ester functional group would be confirmed by a strong, sharp peak around 1730 cm⁻¹ due to the C=O carbonyl stretch. C-H stretching vibrations from the aromatic (phenyl) and aliphatic (cyclohexyl) groups would appear around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively.

Table 4: Characteristic Infrared (IR) Absorption Bands for Methyl Cyclohexylphenylglycolate

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3600 - 3200 | O-H stretch (broad) | Hydroxyl (-OH) |

| 3100 - 3000 | C-H stretch | Aromatic (Phenyl) |

| 3000 - 2850 | C-H stretch | Aliphatic (Cyclohexyl & Methyl) |

| ~1730 | C=O stretch (strong) | Ester (-COOCH₃) |

| ~1200 | C-O stretch | Ester and Hydroxyl |

| ~1600, ~1450 | C=C stretch | Aromatic (Phenyl) |

Advanced Computational Methods for Structural Elucidation and Conformation Analysis

Computational chemistry provides powerful tools for investigating the three-dimensional structure and properties of molecules like Methyl cyclohexylphenylglycolate. Methods such as Density Functional Theory (DFT) can be used to model the molecule's geometry and predict its behavior. chemrxiv.org

These computational approaches can determine the relative energies of different conformers, which arise from the rotation around single bonds. For Methyl cyclohexylphenylglycolate, this includes the orientation of the cyclohexyl and phenyl groups relative to each other. By calculating the energies of various conformations, the most stable, low-energy structures can be identified. dntb.gov.ua

Furthermore, computational methods can simulate spectroscopic data. mdpi.com For instance, NMR chemical shifts and IR vibrational frequencies can be calculated and compared with experimental data to confirm structural assignments. This synergy between computational and experimental results provides a more complete and confident characterization of the molecule. These calculations can also offer insights into the nature of the non-covalent interactions that govern enantiomeric recognition on a chiral stationary phase, aiding in the development of more effective separation methods.

Preclinical Research Applications and Derivatization

Role as a Key Intermediate in Complex Organic Synthesis

(+)-Methyl cyclohexylphenylglycolate is a crucial intermediate in the synthesis of anticholinergic compounds. researchgate.net Its structural precursor, cyclohexylphenylglycolic acid (CHPGA), is often the direct starting material which is then esterified to create various analogs. researchgate.netnih.gov The methyl ester, specifically, is used in transesterification reactions to build more complex molecules. nih.govnih.gov

A prominent example of its application is in the synthesis of Oxybutynin (B1027), a medication used to treat overactive bladder. researchgate.netnih.govnih.gov In this process, Methyl cyclohexylphenylglycolate is reacted with 4-diethylamino-2-butynyl acetate (B1210297) in the presence of a base like sodium methoxide. nih.govnih.gov This reaction substitutes the methyl group of the ester with the more complex 4-diethylamino-2-butynyl side-chain, forming the final active drug. The cyclohexylphenylglycolate core is essential for the pharmacological activity of the resulting molecule. researchgate.net

The synthesis pathway underscores the compound's role as a building block, where its stereochemistry and core structure are retained in the final product.

Table 1: Synthesis of Oxybutynin via Transesterification

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

|---|

Development of Novel Derivatives for Research Purposes

The development of novel derivatives from the cyclohexylphenylglycolate scaffold is a key area of research, aimed at creating compounds with specific therapeutic properties. The synthesis of potent anticholinergic agents like Oxybutynin and others is a primary example of this derivatization. nih.govrsc.orgfrontiersin.org

The process involves modifying the parent acid, CHPGA, or its esters. For instance, CHPGA can be activated by reacting it with an alkyl chloroformate (e.g., isobutylchloroformate) to form a mixed anhydride. nih.govrsc.org This highly reactive intermediate can then be coupled with various side-chain derivatives, such as different propargyl alcohols, to produce a library of novel esters. nih.govrsc.org This strategy allows researchers to explore how different functional groups attached to the core cyclohexylphenylglycolate structure influence pharmacological activity. The addition of a tertiary amine group, as seen in Oxybutynin, is a critical modification that enhances affinity for muscarinic receptors. researchgate.net

Table 2: Structural Derivatization Example

| Core Compound | Key Modification | Derivative | Purpose of Derivatization |

|---|

Investigational Biological Activities in In Vitro and Preclinical Models

The biological activities of Methyl cyclohexylphenylglycolate and its derivatives are subjects of preclinical investigation, though much of the research focuses on derivatives rather than the parent methyl ester itself.

Direct studies on the antioxidant activity of Methyl cyclohexylphenylglycolate are limited. However, research into its parent structural class, mandelic acid and its derivatives, provides context for investigational studies. A study on mandelic acid and its hydroxylated derivatives found that the basic mandelic acid structure did not exhibit significant antiradical activity in DPPH and ABTS assays. nih.govnih.govasianpubs.org Antioxidant properties only became significant with the addition of hydroxyl groups to the phenyl ring, such as in 3,4-di-hydroxymandelic acid. nih.govnih.gov This suggests that while the core phenylglycolate structure itself may have low antioxidant potential, its derivatives could be functionalized to enhance this activity.

Table 3: Antioxidant Activity of Mandelic Acid and Derivatives

| Compound | Antioxidant Assay | Result |

|---|---|---|

| Mandelic Acid | DPPH, ABTS | No significant antiradical activity. nih.govnih.gov |

| 3-Hydroxymandelic Acid | DPPH, ABTS | No significant antiradical activity. nih.govnih.gov |

| 3,4-di-hydroxymandelic Acid | DPPH, ABTS | Showed significant antioxidant properties. nih.govnih.gov |

The antimicrobial potential of Methyl cyclohexylphenylglycolate is not extensively documented. However, related compounds within the broader classes of mandelic acid and phenylglycine derivatives have been investigated for such properties. Mandelic acid itself is known to possess antibacterial properties. researchgate.netresearchgate.net Furthermore, studies on various phenylglycine derivatives have demonstrated bacteriostatic and bactericidal activity against pathogenic microorganisms like Escherichia coli. researchgate.net Research has shown that derivatives such as p-chlorophenylglycine and m-bromophenylglycine exhibit minimum inhibitory concentrations (MIC) against E. coli in the range of 62.5-125 mg/L. researchgate.net These findings suggest that the phenylglycolate scaffold could be a basis for developing new antimicrobial agents, although the activity is highly dependent on the specific substitutions on the phenyl ring. researchgate.netresearchgate.net The increased lipophilicity of ester derivatives may also enhance antimicrobial action by improving penetration through bacterial cell membranes. researchgate.net

Table 4: In Vitro Antimicrobial Activity of Phenylglycine Derivatives Against E. coli

| Compound | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |

|---|---|---|

| Phenylglycine | 125 mg/L | 250 mg/L |

| p-chlorophenylglycine | 62.5-125 mg/L | 125-250 mg/L |

| m-bromophenylglycine | 62.5-125 mg/L | 125-250 mg/L |

Data from studies on phenylglycine derivatives, which share a structural similarity. researchgate.net

There is limited specific research available on the phytotoxic or herbicidal activities of Methyl cyclohexylphenylglycolate. While various organic acid esters, such as those derived from fatty acids and phenoxyacetic acid, have been investigated as potential herbicides, this line of inquiry has not been prominently extended to cyclohexylphenylglycolate derivatives in the available scientific literature. mdpi.comcore.ac.uk Therefore, the potential for this compound or its derivatives to be used in phytotoxic applications remains an unexplored area of research.

The primary area of preclinical research involving the Methyl cyclohexylphenylglycolate structure is in the field of anticholinergic mechanisms. The compound itself is a precursor with low intrinsic activity, but its derivatives, most notably Oxybutynin, are potent anticholinergic agents. researchgate.netdntb.gov.ua These derivatives function by acting as competitive antagonists of acetylcholine (B1216132) at muscarinic receptors (specifically M1, M2, and M3 subtypes). nih.govdntb.gov.uanih.gov

By blocking these receptors on the smooth muscle of the bladder (the detrusor muscle), these drugs inhibit involuntary bladder contractions. researchgate.netnih.gov This leads to an increase in bladder capacity and a reduction in the urgency and frequency of urination. researchgate.net The cyclohexylphenylglycolate core of the molecule is the foundational structure that, when combined with an appropriate side-chain (like the one in Oxybutynin), correctly positions the molecule to bind to and block the muscarinic receptor. dntb.gov.ua

Green Chemistry Applications as a Solvent

Information regarding the use of Methyl cyclohexylphenylglycolate, (+)- as a green solvent is not available in the current scientific literature. Research on this compound has predominantly focused on its synthesis and its role as a precursor in the manufacturing of active pharmaceutical ingredients. The principles of green chemistry, which advocate for the use of safer solvents and reaction conditions, have been applied to the synthesis of related mandelic acid compounds, but not specifically to the application of Methyl cyclohexylphenylglycolate, (+)- as a solvent.

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common approach to study reaction mechanisms, predict transition states, and calculate thermodynamic properties.

In the context of (+)-Methyl cyclohexylphenylglycolate, DFT calculations could be instrumental in elucidating the mechanisms of its synthesis, such as the esterification of cyclohexylphenylglycolic acid with methanol (B129727). Researchers could model the reaction pathway, identifying the transition state structures and calculating the activation energies for each step. This would provide a detailed understanding of the reaction kinetics and help in optimizing reaction conditions.

Furthermore, DFT is often employed to study the stereoselectivity of reactions. For instance, in the asymmetric synthesis or enzymatic resolution leading to the enantiomerically pure (+)-form of Methyl cyclohexylphenylglycolate, DFT calculations could help explain the origin of the stereoselectivity. By modeling the interaction of the substrates with a chiral catalyst or an enzyme's active site, the energy differences between the diastereomeric transition states can be calculated, revealing why the formation of the (+)-enantiomer is favored.

Table 1: Hypothetical DFT Data for a Key Reaction Step

| Parameter | Value | Unit |

| Electronic Energy of Reactants | -850.123 | Hartrees |

| Electronic Energy of Transition State | -850.089 | Hartrees |

| Electronic Energy of Products | -850.156 | Hartrees |

| Activation Energy (Forward) | 21.3 | kcal/mol |

| Reaction Energy | -20.7 | kcal/mol |

Note: The data in this table is illustrative and not based on actual experimental or computational results for (+)-Methyl cyclohexylphenylglycolate.

Molecular Modeling for Mechanistic Insights

Molecular modeling encompasses a broader range of computational techniques, including molecular mechanics and molecular dynamics, that are used to understand and predict the behavior of molecules. These methods can provide valuable mechanistic insights that complement experimental studies.

Molecular dynamics (MD) simulations, for example, could be used to study the conformational landscape of (+)-Methyl cyclohexylphenylglycolate. By simulating the motion of the molecule over time, researchers can identify its most stable conformations and understand its flexibility. This information is crucial for understanding how the molecule might interact with other molecules, such as enzymes or receptors.

In the study of enzymatic reactions, such as a lipase-catalyzed hydrolysis or transesterification to resolve a racemic mixture of methyl cyclohexylphenylglycolate, molecular modeling is particularly powerful. A model of the enzyme-substrate complex can be built, and MD simulations can be run to observe the dynamics of the binding event and the chemical reaction within the active site. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for substrate recognition and catalysis. This can provide a detailed, dynamic picture of the reaction mechanism that is often difficult to obtain through experimental methods alone.

Computational Studies of Protein-Ligand Interactions

Understanding how a small molecule like (+)-Methyl cyclohexylphenylglycolate interacts with a protein target is fundamental in fields like pharmacology and toxicology. Computational methods such as molecular docking and more advanced techniques like free energy calculations are central to these investigations.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For (+)-Methyl cyclohexylphenylglycolate, docking studies could be performed against a variety of protein targets to identify potential binding partners. The results of docking simulations can provide a binding score, which estimates the binding affinity, and a predicted binding pose, which shows the specific interactions between the ligand and the protein's active site.

Following docking, molecular dynamics simulations of the protein-ligand complex can be performed to assess the stability of the predicted binding pose and to obtain a more detailed understanding of the binding thermodynamics. Techniques like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) can be used to calculate the binding free energy, providing a more accurate prediction of the binding affinity. These studies can reveal the key residues involved in binding and the energetic contributions of different types of interactions, guiding the design of new molecules with improved binding properties.

Table 2: Hypothetical Protein-Ligand Interaction Data

| Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Types |

| Hypothetical Enzyme A | -8.5 | Tyr84, Phe210, Leu152 | Hydrogen Bond, Hydrophobic |

| Hypothetical Receptor B | -7.2 | Trp112, Val198, Ser95 | Hydrophobic, van der Waals |

Note: The data in this table is for illustrative purposes and does not represent actual findings for (+)-Methyl cyclohexylphenylglycolate.

Q & A

Q. What are the established synthetic routes for (+)-methyl cyclohexylphenylglycolate, and how can enantiomeric purity be optimized?

- Methodological Answer : High enantiomeric purity is typically achieved via asymmetric synthesis. Key methods include:

- Chiral auxiliary approaches : Use of (R)- or (S)-mandelic acid derivatives to induce stereoselectivity during esterification .

- Catalytic asymmetric hydrogenation : Transition-metal catalysts (e.g., Ru-BINAP complexes) for reducing ketone intermediates with >90% enantiomeric excess (ee) .

- Enzymatic resolution : Lipases (e.g., Candida antarctica) to selectively hydrolyze racemic mixtures, yielding the desired enantiomer .

- Validation : Monitor ee via chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry, ensuring consistency with synthetic protocols .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing (+)-methyl cyclohexylphenylglycolate?

- Methodological Answer :

- NMR spectroscopy : H and C NMR to confirm cyclohexylphenylglycolate backbone and methyl ester linkage (e.g., δ 3.65 ppm for methyl ester protons) .

- IR spectroscopy : Detect ester carbonyl stretching (~1740 cm) and hydroxyl groups (if present) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion ([M+H] at m/z 277.1467) and fragmentation patterns .

- X-ray crystallography : For absolute configuration determination, if single crystals are obtainable .

Advanced Research Questions

Q. How can discrepancies in enantiomeric excess measurements between chiral HPLC and polarimetry be resolved?

- Methodological Answer :

- Root-cause analysis :

- Sample impurities : Non-chiral contaminants (e.g., residual solvents) may skew polarimetry results. Purify via column chromatography .

- Calibration errors : Validate chiral HPLC methods with certified reference standards.

- Statistical testing : Apply Student’s t-test to compare multiple measurements and identify systematic errors .

- Cross-validation : Use circular dichroism (CD) spectroscopy as a third method to confirm optical activity trends .

Q. What computational strategies are recommended to predict the stereochemical stability of (+)-methyl cyclohexylphenylglycolate under varying conditions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate energy barriers for epimerization pathways (e.g., using Gaussian 16 with B3LYP/6-31G* basis set) to assess thermal stability .

- Molecular dynamics (MD) simulations : Model solvation effects (e.g., in ethanol/water mixtures) to predict hydrolysis rates of the ester group .

- Data interpretation : Compare computed activation energies (>25 kcal/mol suggests stability at room temperature) with experimental Arrhenius plots .

Q. How should researchers design experiments to investigate metabolic pathways of (+)-methyl cyclohexylphenylglycolate in biological systems?

- Methodological Answer :

- In vitro models : Use liver microsomes (e.g., human CYP3A4 enzymes) to identify phase I metabolites (e.g., hydroxylation products) .

- Isotopic labeling : Synthesize C-labeled analogs to trace metabolic fate via LC-MS/MS .

- Data integration : Combine kinetic parameters (e.g., , ) with molecular docking studies to map enzyme-substrate interactions .

Data Contradiction and Reproducibility

Q. What protocols ensure reproducibility in synthesizing (+)-methyl cyclohexylphenylglycolate across laboratories?

- Methodological Answer :

- Standardized reporting : Document reaction conditions (temperature, solvent purity, catalyst loading) with SI units and significant figures .

- Interlaboratory validation : Share batches of chiral catalysts or intermediates between labs to minimize variability .

- Open-data practices : Publish raw NMR spectra, chromatograms, and crystallographic data in supplementary materials .

Q. How can conflicting bioactivity data from cell-based assays be systematically analyzed?

- Methodological Answer :

- Dose-response normalization : Express results as % inhibition relative to positive controls (e.g., cisplatin for cytotoxicity) to account for plate-to-plate variability .

- Multivariate analysis : Apply principal component analysis (PCA) to identify outliers in high-throughput screening datasets .

- Mechanistic follow-up : Use RNA sequencing to correlate bioactivity with gene expression profiles, resolving false positives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.